molecular formula C18H22O2 B15176265 Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- CAS No. 64930-73-0

Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy-

Cat. No.: B15176265
CAS No.: 64930-73-0
M. Wt: 270.4 g/mol
InChI Key: KTAGSGBAVQHHNP-UHFFFAOYSA-N
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Description

Chemical Name: Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- CAS Number: 64930-73-0 Molecular Formula: C₁₈H₂₂O₂ Molecular Weight: 270.37 g/mol (calculated from formula)

This compound features a benzene ring substituted with a phenoxy group at position 3 and a (2,2-dimethylpropoxy)methyl group at position 1.

Properties

CAS No.

64930-73-0

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

1-(2,2-dimethylpropoxymethyl)-3-phenoxybenzene

InChI

InChI=1S/C18H22O2/c1-18(2,3)14-19-13-15-8-7-11-17(12-15)20-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3

InChI Key

KTAGSGBAVQHHNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COCC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- typically involves the reaction of 1-bromo-3-phenoxybenzene with 2,2-dimethylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ether linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences among analogous compounds:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound (64930-73-0) 3-phenoxy, 1-(2,2-dimethylpropoxymethyl) C₁₈H₂₂O₂ 270.37 Neopentyloxy group, ether linkages
80853-85-6 3-phenoxy, 1-(2-(4-ethoxymethylphenyl)-2-methylpropoxymethyl) C₂₆H₃₀O₃ 390.51 Ethoxymethylphenyl branch
137626-28-9 [[1-methyl-3-[[1-(2-propenyl)heptyl]oxy]butoxy]methyl]- C₂₂H₃₆O₂ 332.52 Long heptyl chain, propenyl group
862972-86-9 1-methoxy, 3-(3-(2-propenyloxy)-1-propynyl) C₁₃H₁₄O₂ 202.25 Methoxy, propenyloxy-propynyl hybrid
89878-67-1 1-[[3-(2-methylphenyl)-2-propyn-1-yl]oxy]-4-phenoxy C₂₃H₂₀O₂ 328.41 Methylphenyl-propynyl group, phenoxy

Key Observations :

  • Branching vs. Chain Length : The target compound and 80853-85-6 incorporate branched alkoxy groups, whereas 137626-28-9 has a linear heptyl chain, which may reduce crystallinity and enhance lipophilicity .
  • Functional Group Diversity : Compounds like 862972-86-9 and 89878-67-1 feature unsaturated bonds (propynyl/propenyl), increasing reactivity toward addition or cyclization reactions .

Physicochemical Properties

Limited data are available, but inferences can be drawn:

Property Target Compound (64930-73-0) 80853-85-6 137626-28-9
Polarity Moderate (ether linkages) Low (bulky aryl) Low (long alkyl)
Solubility Likely in organic solvents Similar Lipophilic
Stability Stable under storage Data unavailable Stable

Notes:

  • The neopentyloxy group in the target compound may hinder hydrolysis compared to linear alkoxy chains .
  • 137626-28-9’s heptyl chain could enhance membrane permeability in biological applications, though its acute toxicity limits utility .

Hazard Profiles

Compound Hazards (GHS Classification)
Target Compound Not explicitly reported; likely moderate toxicity
137626-28-9 Acute toxicity, skin/eye corrosion, respiratory irritation
89878-67-1 No data; propynyl groups may pose flammability risks

Safety Notes:

  • 137626-28-9 requires stringent PPE (gloves, goggles) due to corrosive properties .
  • Unsaturated compounds (e.g., 862972-86-9) may require inert atmospheres during handling .

Research Needs :

  • Detailed kinetic studies on hydrolysis/reactivity.
  • Exploration of biological activity (e.g., antimicrobial, anticancer).

Biological Activity

Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- is a compound with the CAS number 64930-73-0 and a molecular formula of C18_{18}H22_{22}O2_2. This compound belongs to a class of organic chemicals that are often evaluated for their biological activity, particularly in pharmacology and toxicology. Understanding its biological effects is crucial for assessing its potential therapeutic applications and safety profile.

PropertyValue
Molecular Weight270.371 g/mol
Molecular FormulaC18_{18}H22_{22}O2_2
SynonymsSCHEMBL9559057
DSSTox Substance IDDTXSID50215248

Biological Activity Overview

  • Mechanism of Action : The biological activity of benzene derivatives often involves interaction with cellular targets such as enzymes or receptors. Specifically, phenolic compounds can exhibit antioxidant properties, potentially influencing oxidative stress pathways.
  • Toxicological Profile : Benzene itself is known for its toxic effects, including hematotoxicity and carcinogenicity. Its metabolites can induce oxidative stress and DNA damage, leading to conditions such as acute myeloid leukemia (AML) . The specific compound may have different biological effects due to its unique structure.
  • Pharmacological Potential : Compounds similar to benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- have been studied for their potential as anti-cancer agents. For example, phenolic compounds are known to inhibit histone deacetylases (HDACs), which play a role in cancer progression .

Case Studies and Research Findings

  • In Vitro Studies : Research indicates that phenoxy compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation in HeLa cells, suggesting potential anti-cancer properties .
  • Metabolic Pathways : The metabolism of benzene derivatives typically involves cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage . Understanding these pathways is essential for evaluating the safety and efficacy of benzene derivatives.
  • Genetic Polymorphisms : Variability in metabolic enzyme activity due to genetic differences can influence individual responses to benzene exposure. Certain polymorphisms may increase susceptibility to benzene-induced toxicity and associated diseases .

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of benzene derivatives is critical for understanding their biological activity:

  • Absorption : Benzene is readily absorbed through inhalation and dermal routes.
  • Distribution : It is lipophilic and tends to accumulate in lipid-rich tissues.
  • Metabolism : Primarily occurs in the liver via oxidation by cytochrome P450 enzymes.
  • Excretion : Metabolized products are excreted mainly through urine.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic methylene group adjacent to the ether oxygen is susceptible to oxidation. Strong oxidizing agents like KMnO₄ or CrO₃ convert this group into a ketone (Fig. 1b) .

Oxidation Pathways :

Oxidizing AgentProductSelectivity
KMnO₄ (acidic)3-Phenoxybenzophenone derivativeHigh
OzoneFragmentation products (CO, CO₂)Moderate

The phenoxy group stabilizes radical intermediates during ozonolysis, favoring ring-retaining products over complete fragmentation .

Electrophilic Aromatic Substitution (EAS)

Nitration Example :

ConditionMajor ProductYield
HNO₃/H₂SO₄, 50°C4-Nitro-3-(2,2-dimethylpropoxy)~60%

Ether Cleavage

The ether linkage undergoes acid-catalyzed cleavage with HI or HBr, producing 3-phenoxybenzyl alcohol and 2,2-dimethylpropyl iodide (Fig. 1d) .

Kinetic Data :

AcidTemperatureHalf-Life
48% HI120°C2.5 hr
33% HBr100°C6 hr

Radical Reactions

Under UV light, the compound participates in hydrogen abstraction reactions, forming resonance-stabilized benzyl radicals. These intermediates react with O₂ to form peroxides or dimerize via C–C coupling .

Radical Trapping Study :

Radical SourceTrapping AgentProduct Detected
UV/PhCOCOPhTEMPOTEMPO-adduct (m/z 450.3)

Thermal Degradation

At temperatures >250°C, the compound undergoes pyrolysis, yielding:

  • Primary Products : Phenol, isobutylene, and formaldehyde .

  • Secondary Products : Biphenyl ethers via recombination .

TGA Analysis :

Temperature RangeMass LossDegradation Pathway
250–300°C40%Ether bond cleavage
300–400°C35%Aromatic ring decomposition

Catalytic Hydrogenation

Using Pd/C or Raney Ni under H₂ pressure, the benzene rings are partially hydrogenated to cyclohexane derivatives, though steric bulk reduces reaction rates .

Catalyst Comparison :

CatalystConversion (24 hr)Selectivity to Dihydro Product
5% Pd/C75%88%
Raney Ni45%92%

Functional Group Interconversion

The 2,2-dimethylpropoxymethyl group can be converted to a bromide via PBr₃, enabling subsequent nucleophilic displacements (e.g., with amines or thiols) .

Reaction Efficiency :

ReagentConversionProduct Application
PBr₃90%Pharmaceutical intermediates

Q & A

Q. Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and detect impurities (e.g., residual solvents). For example, the phenoxy group’s aromatic protons appear as a multiplet in δ 6.5–7.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~410.93 g/mol) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research: How does the reactivity of the chloroethoxy group in related compounds inform experimental design for derivatives?

Methodology :
The chloroethoxy group (present in structurally similar compounds, e.g., CAS 80854-09-7) undergoes nucleophilic substitution (e.g., with amines or thiols) and elimination reactions. Researchers can:

  • Kinetic Studies : Monitor reaction rates under varying conditions (solvent polarity, temperature) to optimize substitution pathways.
  • Competitive Reaction Analysis : Use LC-MS to track intermediate formation when competing nucleophiles are present .

Advanced Research: How can conflicting toxicity data (e.g., environmental vs. in vitro models) be resolved?

Q. Methodology :

  • Comparative Toxicity Assays : Use in vitro (e.g., human hepatocyte viability assays) and in vivo (e.g., zebrafish embryo toxicity tests) models to reconcile discrepancies. For example, Ethofenprox (CAS 80844-07-1), a related compound, shows high fish toxicity (LC₅₀ < 1 ppm), which may correlate with bioaccumulation potential .
  • Metabolite Profiling : Identify toxic intermediates via LC-MS/MS in environmental samples (e.g., water, soil) .

Advanced Research: What strategies address low solubility in aqueous media for biological interaction studies?

Q. Methodology :

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability while enhancing solubility.
  • Micelle Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vitro assays (e.g., receptor binding studies).
  • Structural Modification : Introduce polar groups (e.g., hydroxyl or carboxyl) via synthetic derivatization .

Advanced Research: How can computational modeling predict interactions with biological targets?

Q. Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to cytochrome P450 enzymes (CYP3A4) or acetylcholine esterase.
  • QM/MM Simulations : Study reaction pathways (e.g., metabolic oxidation) at the quantum mechanics/molecular mechanics level.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced Research: What analytical techniques resolve structural ambiguities in derivatives with multiple stereocenters?

Q. Methodology :

  • X-ray Crystallography : Definitive stereochemical assignment for crystalline derivatives.
  • Chiral HPLC : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration in solution .

Advanced Research: How do environmental degradation pathways impact experimental design for persistence studies?

Q. Methodology :

  • Photolysis Experiments : Exclude UV light (λ > 290 nm) to simulate sunlight-driven degradation in aquatic systems.
  • Microbial Degradation Assays : Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor via GC-MS.
  • Hydrolysis Kinetics : Measure half-life (t₁/₂) in buffered solutions (pH 4–9) at 25°C .

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